Thiourea, N-(2-(2-azidophenyl)ethyl)-N'-2-thiazolyl-
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Overview
Description
Thiourea, N-(2-(2-azidophenyl)ethyl)-N’-2-thiazolyl- is a complex organic compound that features a thiourea backbone with azidophenyl and thiazolyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(2-azidophenyl)ethyl)-N’-2-thiazolyl- typically involves multi-step organic reactions. One common method starts with the preparation of the azidophenyl ethylamine intermediate, which is then reacted with a thiazolyl isothiocyanate to form the desired thiourea derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is often achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(2-(2-azidophenyl)ethyl)-N’-2-thiazolyl- can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amine.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido group typically yields nitro compounds, while reduction results in amine derivatives.
Scientific Research Applications
Thiourea, N-(2-(2-azidophenyl)ethyl)-N’-2-thiazolyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s azido group makes it useful in bioconjugation and labeling studies, particularly in click chemistry applications.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Thiourea, N-(2-(2-azidophenyl)ethyl)-N’-2-thiazolyl- involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The thiourea moiety can form hydrogen bonds and interact with various biological molecules, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
Thiourea derivatives: Compounds with similar thiourea backbones but different substituents.
Azidophenyl compounds: Molecules featuring the azidophenyl group but with different functional groups attached.
Thiazolyl compounds: Compounds containing the thiazole ring but with different substituents.
Uniqueness
Thiourea, N-(2-(2-azidophenyl)ethyl)-N’-2-thiazolyl- is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both azido and thiazolyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
149486-03-3 |
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Molecular Formula |
C12H12N6S2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-[2-(2-azidophenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C12H12N6S2/c13-18-17-10-4-2-1-3-9(10)5-6-14-11(19)16-12-15-7-8-20-12/h1-4,7-8H,5-6H2,(H2,14,15,16,19) |
InChI Key |
ZRIKGAUBWSWRSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=S)NC2=NC=CS2)N=[N+]=[N-] |
Origin of Product |
United States |
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